An In-Depth Technical Guide to the Chemical Structure and Characterization of 3-(N-Boc-N-butylamino)phenylboronic Acid
An In-Depth Technical Guide to the Chemical Structure and Characterization of 3-(N-Boc-N-butylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-(N-Boc-N-butylamino)phenylboronic acid is a bifunctional organic compound of significant interest in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure uniquely combines the robust reactivity of an arylboronic acid with a protected secondary amine, rendering it a valuable intermediate for the construction of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. The presence of the N-Boc-N-butylamino group at the meta-position introduces a versatile handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group ensures the stability and controlled reactivity of the amine during synthetic transformations. This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed characterization of this important synthetic building block.
Molecular Structure and Properties
The chemical identity of 3-(N-Boc-N-butylamino)phenylboronic acid is defined by its molecular formula, C₁₅H₂₄BNO₄, and a molecular weight of 293.17 g/mol . Its unique structure, featuring a phenyl ring substituted with both a boronic acid and a Boc-protected secondary amine, underpins its chemical behavior and utility in organic synthesis.
| Property | Value |
| CAS Number | 925932-71-4 |
| Molecular Formula | C₁₅H₂₄BNO₄ |
| Molecular Weight | 293.17 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in polar organic solvents |
digraph "3-(N-Boc-N-butylamino)phenylboronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Central phenyl ring C1 [pos="0,0!", label="C"]; C2 [pos="1.5,0.866!", label="C"]; C3 [pos="1.5,2.598!", label="C"]; C4 [pos="0,4.33!", label="C"]; C5 [pos="-1.5,2.598!", label="C"]; C6 [pos="-1.5,0.866!", label="C"];
// Bonds in the phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents B[pos="-3,0!", label="B"]; O1 [pos="-4.5,-0.866!", label="O"]; H1[pos="-5.5,-0.866!", label="H"]; O2 [pos="-4.5,0.866!", label="O"]; H2[pos="-5.5,0.866!", label="H"];
N [pos="3,3.464!", label="N"]; C7 [pos="4.5,4.33!", label="C"]; O3 [pos="5.5,4.33!", label="O"]; O4 [pos="4.5,5.83!", label="O"]; C8 [pos="6,6.696!", label="C"]; C9 [pos="7.5,5.83!", label="C"]; C10 [pos="7.5,7.562!", label="C"]; C11 [pos="5.0,8.0!", label="C"];
C12 [pos="3,1.732!", label="C"]; C13 [pos="4.5,0.866!", label="C"]; C14 [pos="6,1.732!", label="C"]; C15 [pos="7.5,0.866!", label="C"];
// Bonds to substituents C6 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2;
C3 -- N; N -- C7; C7 -- O3; C7 -- O4; O4 -- C8; C8 -- C9; C8 -- C10; C8 -- C11;
Caption: Proposed synthetic workflow for 3-(N-Boc-N-butylamino)phenylboronic acid.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl (3-bromophenyl)(butyl)carbamate (Boc Protection)
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To a solution of 3-bromo-N-butylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid (Lithiation-Borylation)
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Dissolve the tert-butyl (3-bromophenyl)(butyl)carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange. [1]4. To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) (1.2 equivalents) dropwise, again at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford 3-(N-Boc-N-butylamino)phenylboronic acid.
Comprehensive Characterization
A thorough characterization of 3-(N-Boc-N-butylamino)phenylboronic acid is essential to confirm its identity, purity, and structural integrity. The following spectroscopic and analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(N-Boc-N-butylamino)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Multiplicities:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | m | 2H | Ar-H | Protons ortho to the boronic acid group are expected to be the most deshielded aromatic protons. |
| ~7.3-7.5 | m | 2H | Ar-H | The remaining aromatic protons. |
| ~3.6-3.8 | t | 2H | N-CH₂ -CH₂-CH₂-CH₃ | Protons on the carbon adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| ~1.5-1.7 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ | Methylene protons of the butyl group. |
| ~1.4 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic sharp singlet. |
| ~1.3-1.4 | m | 2H | N-CH₂-CH₂-CH₂ -CH₃ | Methylene protons of the butyl group. |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butyl chain. |
| Broad | s | 2H | B(OH )₂ | The acidic protons of the boronic acid group often appear as a broad singlet and may exchange with D₂O. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 | C =O (Boc) | Carbonyl carbon of the Boc group. |
| ~140-145 | Ar-C -N | Aromatic carbon attached to the nitrogen. |
| ~130-135 | Ar-C -B | Aromatic carbon attached to the boron (often broad due to quadrupolar relaxation of boron). |
| ~120-130 | Ar-C H | Aromatic methine carbons. |
| ~80 | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~50 | N-CH₂ - | Carbon of the butyl group attached to the nitrogen. |
| ~30 | -CH₂ - | Methylene carbon of the butyl group. |
| ~28 | -C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |
| ~20 | -CH₂ - | Methylene carbon of the butyl group. |
| ~14 | -CH₃ | Terminal methyl carbon of the butyl group. |
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is a specific and highly sensitive technique for characterizing boron-containing compounds. The chemical shift is indicative of the coordination and hybridization state of the boron atom. [2][3]
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Expected Chemical Shift: For a trigonal planar (sp²) arylboronic acid, a broad signal is expected in the range of δ 28-33 ppm relative to BF₃·OEt₂. [3]The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. [2]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum (Electrospray Ionization - ESI):
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[M+H]⁺: The protonated molecular ion should be observed at m/z 294.18.
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[M+Na]⁺: The sodium adduct may be observed at m/z 316.16.
Fragmentation Pattern:
A characteristic fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or isobutylene, followed by the loss of carbon dioxide.
Caption: A common fragmentation pathway for Boc-protected amines in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | B(OH )₂ |
| ~2960-2850 | C-H stretch | Aliphatic (butyl and Boc) |
| ~1690 | C=O stretch | Carbonyl (Boc) |
| ~1370 | B-O stretch | B -O |
| ~1365 | C-H bend | t-butyl |
Applications in Research and Development
The unique structural features of 3-(N-Boc-N-butylamino)phenylboronic acid make it a valuable tool for drug discovery and materials science.
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Suzuki-Miyaura Cross-Coupling: This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. [4]The Boc-protected amine can be deprotected in a subsequent step to reveal a secondary amine, which can then be further functionalized.
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Medicinal Chemistry: The ability to introduce a substituted aniline moiety into a larger molecule is of great importance in the development of new therapeutic agents. The secondary amine, once deprotected, can serve as a key pharmacophoric element or as a point of attachment for other molecular fragments.
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Materials Science: Arylboronic acids are used in the development of sensors, particularly for saccharides, and in the synthesis of functional polymers and organic light-emitting diodes (OLEDs).
Conclusion
3-(N-Boc-N-butylamino)phenylboronic acid is a versatile and valuable synthetic intermediate. Its well-defined structure, accessible through a plausible synthetic route, and its characteristic spectroscopic signature make it a reliable building block for advanced chemical synthesis. A thorough understanding of its characterization through NMR, MS, and IR spectroscopy is crucial for its effective utilization in the pursuit of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies.
References
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]
- Cole, T. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University.
- Boric acid catalyzed synthesis of n-butyl salicylate. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Fragmentation and Interpretation of Spectra. (2021). In Mass Spectrometry. LibreTexts.
- Chemical shifts. (n.d.). University College London.
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N-Butylaniline. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of n-butylamine. (n.d.). Google Patents.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). Molecules, 22(12), 2217.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4061.
- Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. (2019). Chemistry – A European Journal, 25(59), 13535-13540.
